Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate
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Overview
Description
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is a complex organophosphorus compound with a variety of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonate group, a fluorine atom, and a phenylsulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of diethyl phosphite with a suitable fluorinated precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of phosphonate derivatives with different functional groups .
Scientific Research Applications
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The fluorine atom and phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl fluoro(phenylsulfonyl)methylphosphonate: This compound has a similar structure but differs in the position of the fluorine atom and the length of the carbon chain.
Diethyl phenylphosphonate: Lacks the fluorine and sulfonyl groups, resulting in different chemical properties and reactivity.
Diethyl (1-oxo-1-(phenylsulfonyl)pentyl)phosphonate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is unique due to the presence of both a fluorine atom and a phenylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
(5S)-5-(benzenesulfonyl)-5-diethoxyphosphoryl-5-fluoropentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FO6PS/c1-4-21-23(18,22-5-2)15(16,12-11-13(3)17)24(19,20)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFTNDTVJXVMU-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([C@](CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FO6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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